

Comparison Guide: Determining Cross-linking Density in Cured Thiokol® Polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

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This guide provides a comparative overview of the primary analytical techniques used to determine the cross-linking density in cured Thiokol® (polysulfide) polymers and other elastomeric networks. The selection of an appropriate method is critical for researchers, scientists, and drug development professionals, as the cross-linking density fundamentally dictates the mechanical properties, swelling behavior, and degradation kinetics of the polymer network.

The performance of cured polysulfide polymers in applications such as sealants, adhesives, and drug delivery matrices is directly influenced by the density of the three-dimensional network formed during the curing process. A higher cross-linking density generally leads to a stiffer, more solvent-resistant material, while a lower density results in a more flexible and swellable polymer.^[1] This guide details the experimental protocols for the most common methods, presents quantitative data in a comparative format, and provides logical workflows to aid in method selection.

Comparative Overview of Key Methods

Several techniques are available for quantifying the cross-linking density of polymers. The most common and accessible methods include swelling tests, Dynamic Mechanical Analysis (DMA), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method operates on different physical principles and offers distinct advantages and limitations.

Method	Principle	Typical Data Obtained	Advantages	Limitations
Swelling Test (Flory-Rehner)	Measures the equilibrium swelling of a cross-linked polymer in a suitable solvent. The extent of swelling is inversely proportional to the cross-linking density.[2][3]	Swelling ratio, polymer volume fraction (v_2), molecular weight between cross-links (M_c), cross-linking density (v).[2][4]	Simple, cost-effective, widely used.[5]	Requires a suitable solvent; results depend on the polymer-solvent interaction parameter (χ), which may not be readily available; time-consuming to reach equilibrium.[5][6]
Dynamic Mechanical Analysis (DMA)	Measures the viscoelastic properties of the polymer, specifically the storage modulus (E' or G') in the rubbery plateau region, which is directly related to the cross-linking density via the theory of rubber elasticity.[7]	Storage modulus (E'), loss modulus (E''), $\tan \delta$, glass transition temperature (T_g), molecular weight between cross-links (M_c), cross-linking density (v).[8]	Provides information on viscoelastic properties and thermal transitions (like T_g); highly sensitive to network structure changes.[7][9]	Requires specialized equipment; interpretation can be complex for filled polymers or those with heterogeneous networks.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Measures the mobility of polymer chains. Cross-links restrict motion, which can be quantified by	T_2 relaxation times, residual dipolar coupling constants.[13][14]	Non-destructive; can provide detailed information on different types of cross-links and network	Requires expensive, specialized equipment; data analysis can be complex; often provides relative

analyzing NMR
relaxation times
(e.g., T_2 spin-
spin relaxation).
[\[11\]](#)[\[12\]](#)

heterogeneity;
does not require
a solvent.[\[11\]](#)[\[12\]](#)
rather than
absolute values
unless
calibrated.[\[14\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Swelling Test Protocol

This method is based on the principle that a cross-linked polymer will swell, but not dissolve, in a compatible solvent. The degree of swelling is related to the cross-linking density by the Flory-Rehner equation.[\[4\]](#) The ASTM D6814 standard provides a framework for such measurements.
[\[15\]](#)[\[16\]](#)

Methodology:

- **Sample Preparation:** A small piece of the cured Thiokol® polymer (typically 0.1-0.2 g) is accurately weighed to obtain the initial dry mass (mdry).
- **Solvent Immersion:** The sample is placed in an excess of a suitable solvent (e.g., toluene, which is a good solvent for many polysulfides) in a sealed container. The container is stored at a constant temperature (e.g., 25°C) in the dark to prevent polymer degradation.[\[3\]](#)
- **Equilibrium Swelling:** The sample is allowed to swell until it reaches equilibrium, which may take 24 to 72 hours or longer. Equilibrium is confirmed when the weight of the swollen sample remains constant over successive measurements.
- **Swollen Mass Measurement:** The swollen sample is removed from the solvent, the surface is quickly blotted to remove excess solvent, and it is immediately weighed to obtain the swollen mass (mswollen).
- **Drying:** The swollen sample is then dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. This final weight (mdried) is recorded to account for any uncross-linked polymer that may have leached out during swelling.[\[2\]](#)

Data Analysis (Flory-Rehner Equation):

The cross-linking density (ν , in mol/cm³) is calculated using the Flory-Rehner equation:

$$\nu = -[\ln(1 - v_2) + v_2 + \chi v_2^2] / [V_1(v_2^{1/3} - v_2/2)]$$
 [2][17]

Where:

- v_2 is the volume fraction of the polymer in the swollen gel.
- V_1 is the molar volume of the solvent (e.g., for toluene, $V_1 \approx 106.8$ cm³/mol).
- χ is the Flory-Huggins polymer-solvent interaction parameter (this value is specific to the polymer-solvent pair and may need to be determined experimentally or found in literature).

The polymer volume fraction (v_2) is calculated as:

$$v_2 = (m_{\text{dried}} / \rho_{\text{polymer}}) / [(m_{\text{dried}} / \rho_{\text{polymer}}) + (m_{\text{swollen}} - m_{\text{dried}}) / \rho_{\text{solvent}}]$$

Where ρ is the density of the polymer and the solvent.

Dynamic Mechanical Analysis (DMA) Protocol

DMA measures the mechanical response of a material to an oscillatory force. For a cross-linked polymer, the storage modulus (E') in the region above the glass transition temperature (T_g), known as the rubbery plateau, is directly proportional to the cross-linking density.[9]

Methodology:

- **Sample Preparation:** A sample of the cured Thiokol® polymer is prepared with a uniform, defined geometry, such as a rectangular bar or thin film, suitable for the DMA clamp (e.g., tension or single cantilever bending mode).
- **Instrument Setup:** The sample is mounted in the DMA instrument.
- **Test Parameters:** A temperature sweep is performed at a constant frequency (e.g., 1 Hz) and a small strain amplitude (typically $\leq 0.1\%$) to ensure the measurement is within the linear

viscoelastic region.^[7] The temperature range should span from below the glass transition to well into the rubbery plateau (e.g., -100°C to 100°C).

- **Data Acquisition:** The storage modulus (E'), loss modulus (E''), and $\tan \delta$ are recorded as a function of temperature.

Data Analysis (Theory of Rubber Elasticity):

The cross-linking density (ν , in mol/cm³) is calculated from the storage modulus in the rubbery plateau region (E'_{rubbery}) using the following equation derived from the theory of rubber elasticity:

$$\nu = E'_{\text{rubbery}} / (3RT)$$

Where:

- E'_{rubbery} is the storage modulus in the rubbery plateau region (in Pa).
- R is the universal gas constant (8.314 J/mol·K).
- T is the absolute temperature in Kelvin at which E'_{rubbery} is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Low-field or solid-state NMR can be used to probe the mobility of polymer chains. Cross-links act as constraints, and the density of these constraints affects the measured transverse (spin-spin) relaxation time, T_2 .^{[11][18]} Higher cross-linking density leads to shorter T_2 relaxation times.

Methodology:

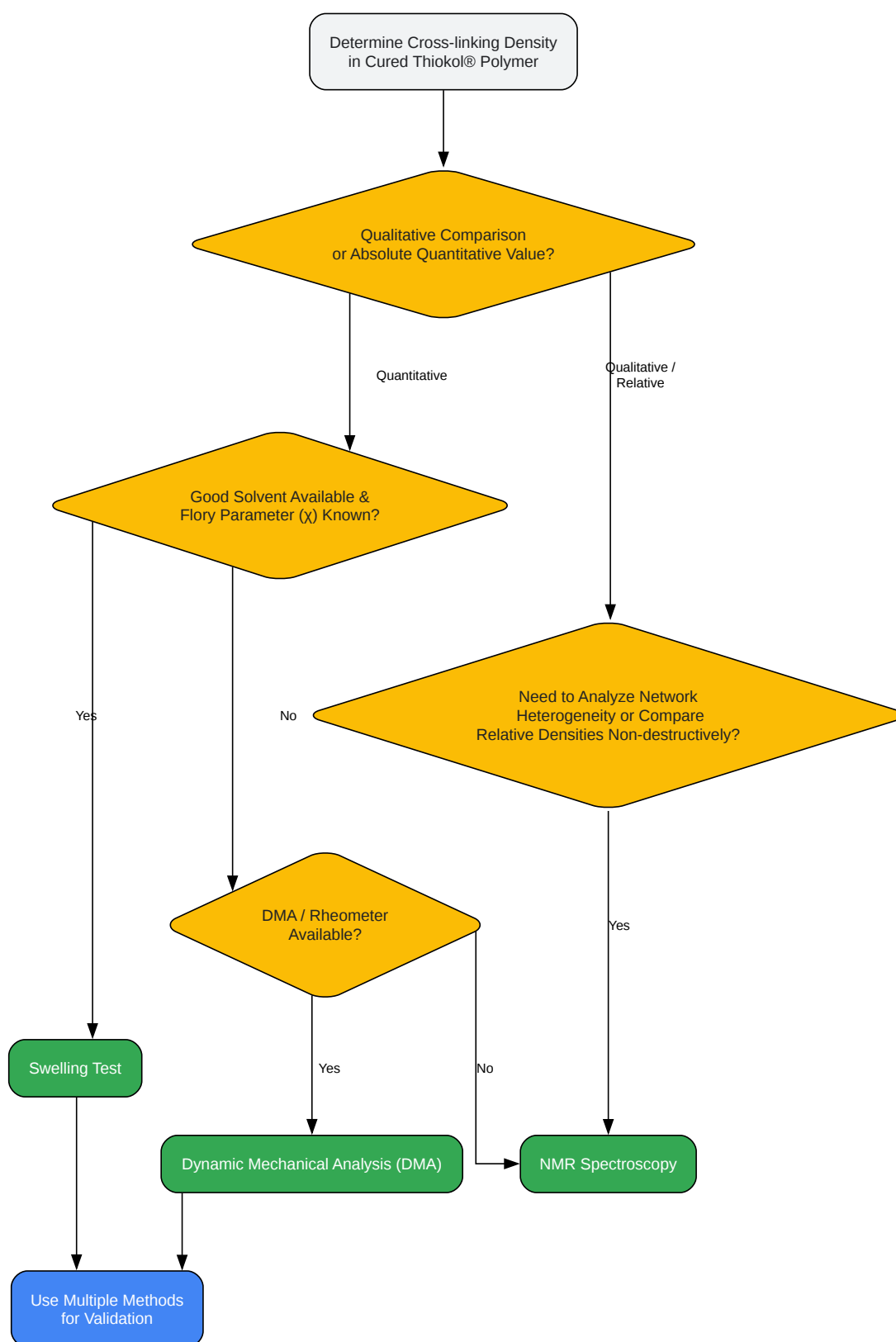
- **Sample Preparation:** A small amount of the cured Thiokol® polymer is placed into an NMR tube. No solvent is required.
- **Instrument Setup:** The sample is placed in a low-field NMR spectrometer.

- **Data Acquisition:** A pulse sequence, such as the Carr-Purcell-Meiboom-Gill (CPMG) sequence, is used to measure the transverse relaxation time (T_2).
- **Data Analysis:** The decay of the NMR signal is fitted to an exponential function to determine the T_2 value(s). The cross-linking density is inversely proportional to the T_2 relaxation time. While direct calculation is complex, this method is excellent for comparing the relative cross-linking densities of different samples.[\[5\]](#)[\[12\]](#)

Visualizations

Method Selection Workflow

The choice of method depends on available equipment, the required precision, and the nature of the polymer system.

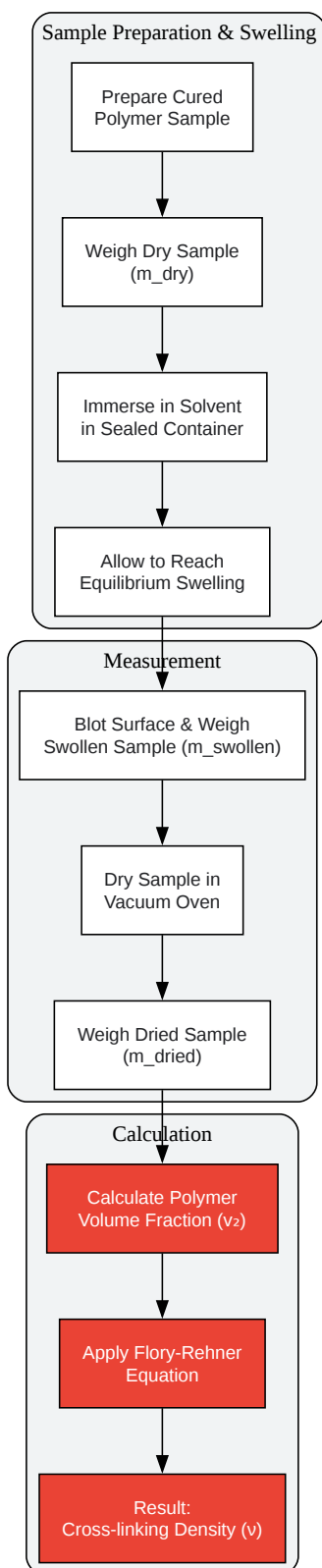


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Caption: Workflow for selecting a suitable method.

Experimental Workflow for Swelling Test

This diagram outlines the key steps involved in determining cross-linking density via the swelling method.



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Caption: Experimental workflow for the swelling test.

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- To cite this document: BenchChem. [Comparison Guide: Determining Cross-linking Density in Cured Thiokol® Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075076#cross-linking-density-determination-in-cured-thiokol-polymers]

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